3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole
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Overview
Description
3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound that contains a pyrrole ring fused to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl-substituted pyrrole with a hydrazine derivative, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce hydroxylated or carboxylated products .
Scientific Research Applications
3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral, antibacterial, and anticancer agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar biological activities but different structural properties.
1,2,4-Triazole: Shares the triazole ring but differs in the position of nitrogen atoms, leading to different reactivity and applications.
Tetrazole: Contains an additional nitrogen atom, resulting in distinct chemical and biological properties.
Uniqueness
3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole is unique due to its fused ring structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored properties for various applications .
Biological Activity
3-(Chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
- CAS Number : 1279217-29-6
- Molecular Formula : C₆H₈ClN₃
- Molecular Weight : 157.60 g/mol
The compound features a chloromethyl group attached to a pyrrolo-triazole structure, which is significant for its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions. One common method includes the reaction of chloromethyl-substituted pyrrole with hydrazine derivatives under acidic conditions. The reaction can be facilitated using solvents like ethanol or dimethylformamide and bases such as sodium hydroxide or potassium carbonate.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can lead to inhibition of enzymatic activity or alteration of receptor functions .
Antimicrobial Activity
Research indicates that compounds related to the triazole family exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown activity against various fungal strains and bacteria. The mechanism often involves disruption of cell membrane integrity or inhibition of nucleic acid synthesis.
- Case Study : A study on fluconazole derivatives containing triazole moieties demonstrated enhanced antifungal activity against fluconazole-resistant strains . This suggests that similar compounds like this compound may also possess comparable antifungal properties.
Cytotoxicity
Preliminary studies have indicated potential cytotoxic effects against cancer cell lines. The chloromethyl group may play a role in inducing apoptosis in malignant cells through mechanisms involving DNA damage or disruption of cellular signaling pathways.
Table 1: Biological Activity Overview
Activity Type | Observed Effects | Reference |
---|---|---|
Antifungal | Active against fluconazole-resistant strains | |
Cytotoxicity | Induces apoptosis in cancer cells | |
Antibacterial | Effective against Gram-positive bacteria |
Case Studies
- Antifungal Efficacy : In vitro studies demonstrated that triazole derivatives exhibited minimum inhibitory concentrations (MICs) against various fungal pathogens. Compounds similar to this compound showed promising results against Candida spp., indicating potential therapeutic applications in treating fungal infections .
- Cytotoxic Studies : A series of experiments assessed the cytotoxic effects on human cancer cell lines. Results indicated that modifications to the triazole ring could enhance potency and selectivity towards cancer cells while minimizing effects on normal cells .
Properties
IUPAC Name |
3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c7-4-6-9-8-5-2-1-3-10(5)6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGATYIEUKVZLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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